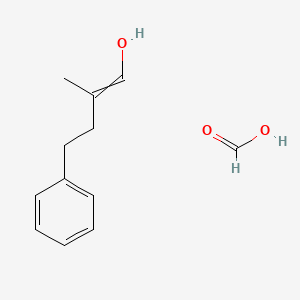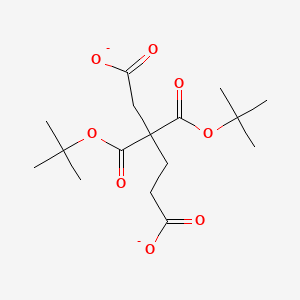
3,3-Bis(tert-butoxycarbonyl)hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(tert-butoxycarbonyl)hexanedioate is an organic compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to a hexanedioate backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(tert-butoxycarbonyl)hexanedioate typically involves the reaction of hexanedioic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The process can be summarized as follows:
- Dissolve hexanedioic acid in THF.
- Add di-tert-butyl dicarbonate and sodium hydroxide to the solution.
- Heat the mixture to around 40°C and stir for several hours.
- Isolate the product by filtration and purify it using standard techniques like recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(tert-butoxycarbonyl)hexanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting groups.
Substitution: The Boc groups can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the corresponding amine and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
3,3-Bis(tert-butoxycarbonyl)hexanedioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Bis(tert-butoxycarbonyl)hexanedioate primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(tert-butoxycarbonyl)guanidine: This compound also features Boc protecting groups and is used for similar purposes in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and other applications requiring selective protection of amine groups.
Uniqueness
3,3-Bis(tert-butoxycarbonyl)hexanedioate is unique due to its specific structure, which allows for the protection of two amine groups simultaneously. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected selectively .
Eigenschaften
CAS-Nummer |
819802-92-1 |
|---|---|
Molekularformel |
C16H24O8-2 |
Molekulargewicht |
344.36 g/mol |
IUPAC-Name |
3,3-bis[(2-methylpropan-2-yl)oxycarbonyl]hexanedioate |
InChI |
InChI=1S/C16H26O8/c1-14(2,3)23-12(21)16(9-11(19)20,8-7-10(17)18)13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,17,18)(H,19,20)/p-2 |
InChI-Schlüssel |
RNAXXQXQYCPSKN-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCC(=O)[O-])(CC(=O)[O-])C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


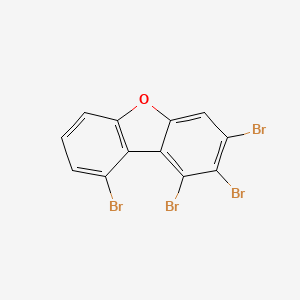
![(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14217398.png)
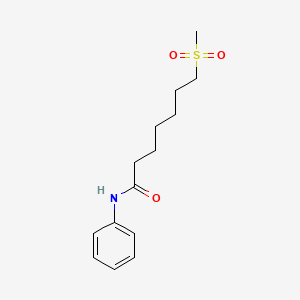
![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)

![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)

![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
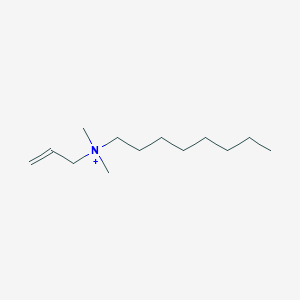
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
